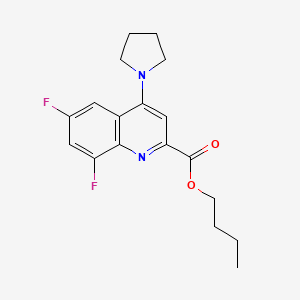

Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Description

Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a synthetic quinoline derivative featuring a pyrrolidine ring at the 4-position, difluorine substituents at the 6- and 8-positions, and a butyl ester group at the 2-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities. The pyrrolidine moiety, a five-membered secondary amine, could influence solubility and intermolecular interactions in biological systems.

Properties

IUPAC Name |

butyl 6,8-difluoro-4-pyrrolidin-1-ylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O2/c1-2-3-8-24-18(23)15-11-16(22-6-4-5-7-22)13-9-12(19)10-14(20)17(13)21-15/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSBDLZQTNNDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Esterification: The final step involves esterification of the quinoline carboxylic acid with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Pyrrolidine, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various fluorinated and pyrrolidine-substituted derivatives

Scientific Research Applications

Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts physicochemical and biological properties. A closely related compound, butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate, replaces pyrrolidine with piperazine (a six-membered diamine). Key differences include:

The discontinuation of the piperazine analog may reflect challenges in synthesis, solubility, or target engagement. Pyrrolidine’s compact structure likely offers better lipophilicity, favoring membrane permeability, whereas piperazine’s additional nitrogen could increase polarity, reducing bioavailability.

Ester Group Modifications

The butyl ester at the 2-position distinguishes the target compound from shorter-chain esters like methyl or ethyl quinoline-2-carboxylates. highlights ester reactivity in microwave-assisted amidation, where steric and electronic factors influence reaction efficiency:

The butyl group’s bulk may slow hydrolysis, extending half-life in vivo, but could reduce amidation efficiency under microwave conditions compared to smaller esters .

Quinoline Ring Substituents

The 6- and 8-positions are critical for electronic modulation. Fluorine’s electron-withdrawing effects contrast with methyl groups in analogs like N-(4-bromophenyl)quinoline-2-carboxamide () and 2-(2-furyl)-6,8-dimethylquinoline-4-carboxamide ():

Fluorine’s electronegativity may improve binding to hydrophobic pockets in target proteins, while methyl groups could enhance π-π stacking but reduce oxidative stability.

Biological Activity

Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a quinoline core substituted with butyl and pyrrolidine groups along with difluoro modifications that may enhance its biological activity.

This compound primarily acts as an antagonist at various receptor sites. Its interaction with the serotonin receptors (5-HT3R and 5-HT6R) has been documented, where it exhibits selective inhibition properties. This selectivity is crucial for reducing side effects associated with non-selective agents.

In Vitro Studies

- Receptor Binding Affinity :

- Functional Assays :

In Vivo Studies

Case studies have highlighted the compound's potential in treating conditions like anxiety and depression due to its serotonergic modulation. In animal models, it exhibited anxiolytic-like effects without the sedative side effects commonly associated with traditional anxiolytics.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies show that it can cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies.

Safety and Toxicology

Safety profiling conducted through various assays indicated a favorable safety margin with minimal off-target effects observed in preclinical models. The compound did not exhibit significant toxicity at therapeutic doses.

Comparative Analysis

A comparison of this compound with other quinoline derivatives reveals its unique position in terms of selectivity and potency against serotonin receptors.

| Compound Name | Ki (μM) | Receptor Target | Notes |

|---|---|---|---|

| This compound | 0.0676 | 5-HT3R | High selectivity |

| FPPQ | 0.0017 | 5-HT3R | Reference standard |

| Compound X | 0.245 | 5-HT6R | Moderate potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.